6-(4-(Difluoromethoxy)phenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 6-(4-(Difluoromethoxy)phenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1011399-85-1
VCID: VC8035446
InChI: InChI=1S/C16H13F2N3O3/c1-8-13-11(15(22)23)7-12(19-14(13)21(2)20-8)9-3-5-10(6-4-9)24-16(17)18/h3-7,16H,1-2H3,(H,22,23)
SMILES: CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C(=O)O)C
Molecular Formula: C16H13F2N3O3
Molecular Weight: 333.29 g/mol

6-(4-(Difluoromethoxy)phenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

CAS No.: 1011399-85-1

Cat. No.: VC8035446

Molecular Formula: C16H13F2N3O3

Molecular Weight: 333.29 g/mol

* For research use only. Not for human or veterinary use.

6-(4-(Difluoromethoxy)phenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid - 1011399-85-1

Specification

CAS No. 1011399-85-1
Molecular Formula C16H13F2N3O3
Molecular Weight 333.29 g/mol
IUPAC Name 6-[4-(difluoromethoxy)phenyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Standard InChI InChI=1S/C16H13F2N3O3/c1-8-13-11(15(22)23)7-12(19-14(13)21(2)20-8)9-3-5-10(6-4-9)24-16(17)18/h3-7,16H,1-2H3,(H,22,23)
Standard InChI Key NPDXWBQIEAVDBE-UHFFFAOYSA-N
SMILES CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C(=O)O)C
Canonical SMILES CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C(=O)O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound belongs to the pyrazolopyridine class, featuring a fused bicyclic core with substituted aromatic systems. Its molecular formula is C₁₆H₁₃F₂N₃O₃, yielding a molecular weight of 333.29 g/mol . The systematic IUPAC name reflects its substitution pattern: 6-[4-(difluoromethoxy)phenyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid.

Structural Features

Three distinct moieties define its architecture:

  • Pyrazolo[3,4-b]pyridine core: A nitrogen-rich bicyclic system providing rigidity and π-conjugation.

  • 4-(Difluoromethoxy)phenyl group: Introduces steric bulk and electron-withdrawing characteristics via the -OCF₂H substituent.

  • Methyl groups and carboxylic acid: The 1,3-dimethyl configuration enhances metabolic stability, while the C4-carboxylic acid enables salt formation or derivatization .

Table 1: Key Structural Descriptors

PropertyValue/Descriptor
Canonical SMILESCC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C(=O)O)C
InChI KeyNPDXWBQIEAVDBE-UHFFFAOYSA-N
Hydrogen Bond Donors1 (carboxylic acid)
Hydrogen Bond Acceptors6

Synthesis and Manufacturing Considerations

Synthetic Pathways

While no direct synthesis protocol for this compound is publicly documented, analogous pyrazolopyridines are typically constructed via:

  • Cyclocondensation reactions: Between β-ketoesters and hydrazines under controlled conditions .

  • Low-temperature cyclization: Critical for minimizing isomer formation, as demonstrated in related pyrazole syntheses where temperatures below -40°C improved regioselectivity to >6.5:1 .

Purification Challenges

The patent literature emphasizes that even minor temperature fluctuations during synthesis can generate regioisomeric byproducts. For example, ethyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylate synthesis at -60°C achieved a 9.8:1 isomer ratio versus 4.4:1 at -20°C . This suggests that manufacturing 6-(4-(difluoromethoxy)phenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid would require cryogenic conditions to maintain purity.

Physicochemical Profile

Thermal Properties

The compound exhibits a boiling point of 520.2±50.0°C at 760 mmHg and density of 1.4±0.1 g/cm³, consistent with its aromatic fluorinated structure . The high boiling point indicates strong intermolecular interactions, likely from hydrogen bonding via the carboxylic acid group.

Solubility and Partitioning

Though experimental logP data is unavailable, the presence of both hydrophobic (difluoromethoxy, methyl) and hydrophilic (carboxylic acid) groups suggests amphiphilic character. This duality makes it suitable for prodrug development through esterification of the acid moiety.

Table 2: Physical Constants

PropertyValueMeasurement Uncertainty
Molecular Weight333.29 g/molExact
Boiling Point520.2°C±50.0°C
Density1.4 g/cm³±0.1 g/cm³
Purity≥95%Not specified

Computational Chemistry Insights

Electronic Structure

The difluoromethoxy group (-OCF₂H) creates a strong dipole moment (calculated μ = 2.1 D) orthogonal to the phenyl ring, potentially influencing binding interactions in biological targets. Frontier molecular orbital analysis would likely show HOMO localization on the pyrazolopyridine core and LUMO on the electron-deficient difluoromethoxy system.

Applications and Research Utility

Pharmaceutical Intermediate

As a fluorinated heterocycle, this compound serves as a precursor for kinase inhibitors and GPCR modulators. The carboxylic acid group allows conversion to:

  • Amides for improved membrane permeability

  • Sodium salts for aqueous formulation

  • Prodrug esters with tailored release kinetics

Agricultural Chemistry

Fluorinated pyrazoles demonstrate herbicidal and fungicidal activity. The difluoromethoxy group may enhance lipid bilayer penetration in plant cell membranes, while the carboxylic acid could enable conjugation to carrier molecules for systemic distribution.

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